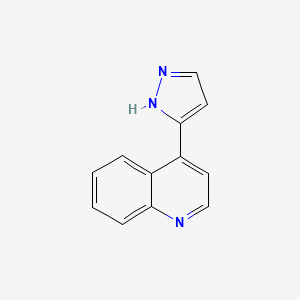

4-(1H-pyrazol-5-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-(1H-pyrazol-5-yl)quinoline |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-8H,(H,14,15) |

InChI Key |

YYWYRUQYECSEFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=NN3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrazol 5 Yl Quinoline and Analogues

Strategies for Constructing the Quinoline (B57606) Core with Pyrazolyl Substituents

A primary approach to the synthesis of 4-(1H-pyrazol-5-yl)quinoline analogues involves the construction of the quinoline ring system from precursors that already contain a pyrazole (B372694) substituent. This strategy allows for the early incorporation of the pyrazole moiety, which can then guide the formation of the quinoline core.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of pyrazolo[3,4-b]quinolines, a common MCR involves the condensation of a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound. mdpi.comresearchgate.net While this method typically yields the isomeric pyrazolo[3,4-b]quinoline system, variations in the starting materials can, in principle, be adapted to form this compound.

One reported three-component synthesis of 1H-pyrazolo[3,4-b]quinolines involves the reaction of substituted anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative. mdpi.com The yields for fully aromatic products in these reactions can be modest. mdpi.com Another example is the reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone, which leads to a pyrazolo[3,4-b]quinoline with a partially saturated carbocyclic ring. mdpi.com A notable one-pot, three-component reaction for the synthesis of phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones has been achieved using 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, and 1H-pyrazole-5-carbaldehydes in an ionic liquid medium, [BMIM]BF4, providing good yields. bohrium.com

Table 1: Examples of Multi-component Reactions for Pyrazoloquinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | 1H-Pyrazolo[3,4-b]quinoline (partially saturated) | Boiling ethanol (B145695) | mdpi.com |

| Substituted Anilines | Aromatic Aldehydes | Pyrazolone | 4-Aryl-1H-pyrazolo[3,4-b]quinolines | - | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5,5-Dimethylcyclohexane-1,3-dione | 1H-Pyrazole-5-carbaldehydes | Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones | [BMIM]BF4 | bohrium.com |

Cyclization Reactions Involving Pyrazole-Derived Precursors

The cyclization of appropriately substituted pyrazole precursors is a versatile method for the construction of the quinoline ring. A key strategy involves the use of pyrazole-arylamines which can undergo intramolecular cyclization or reaction with a suitable C2 synthon to form the quinoline system.

An approach for the synthesis of pyrazolo[4,3-c]quinoline derivatives has been developed through the acid-promoted reaction of pyrazole-arylamines with β-keto esters, which proceeds via a C-C bond cleavage. tandfonline.com This method demonstrates good functional group tolerance. tandfonline.com Another strategy involves the [5+1] cyclization of (1H-pyrazol-5-yl)anilines with alcohols or amines to construct pyrazolo[4,3-c]quinolines. tandfonline.com

Friedländer and Niementowski Condensation Adaptations for Quinoline-Pyrazole Synthesis

The Friedländer annulation is a classical and powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov This reaction can be adapted to synthesize pyrazolyl-substituted quinolines by using a pyrazole derivative as the methylene-containing component. For instance, the condensation of o-aminobenzaldehyde or o-aminobenzophenones with pyrazolones can yield 1H-pyrazolo[3,4-b]quinolines. mdpi.comnih.gov The reaction can be catalyzed by both acids and bases. mdpi.com

A reverse approach to the Friedländer synthesis is also possible, where a pyrazole-o-aminoaldehyde is condensed with a ketone. For example, 5-amino-3-methyl-1-phenylpyrazole can be formylated to produce the corresponding pyrazole-4-carbaldehyde, which then condenses with ketones like cyclohexanone (B45756) to yield tetrahydro-1H-pyrazolo[3,4-b]quinolines. uj.edu.pl

The Niementowski reaction, a related method, utilizes anthranilic acids and ketones or aldehydes to form 4-hydroxyquinolines. wikipedia.org Attempts to synthesize 4-hydroxy-1H-pyrazolo[3,4-b]quinolines by reacting anthranilic acid with pyrazolones have been reported, though the desired products were not always the major outcome. uj.edu.pl

Table 2: Friedländer and Niementowski Reactions for Pyrazoloquinoline Synthesis

| Reaction Type | Quinoline Precursor | Pyrazole Precursor | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| Friedländer Condensation | o-Aminobenzaldehyde | Pyrazolone | 1H-Pyrazolo[3,4-b]quinoline | Acid or base catalysis | mdpi.comnih.gov |

| Friedländer Condensation (Reverse) | Cyclohexanone | 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehyde | Tetrahydro-1H-pyrazolo[3,4-b]quinoline | Glacial acetic acid | uj.edu.pl |

| Niementowski Reaction | Anthranilic acid | Pyrazolone | 4-Hydroxy-1H-pyrazolo[3,4-b]quinoline (attempted) | Heating with CH3COONa | uj.edu.pl |

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. The synthesis of various heterocyclic compounds, including pyrazoles and quinolines, has been successfully achieved using ultrasound assistance. nih.govrsc.org

For instance, the synthesis of pyrazole-appended quinolinyl chalcones has been efficiently carried out using an ultrasonic method, with reaction times significantly reduced compared to conventional heating. researchgate.net Specifically, the Claisen-Schmidt condensation of 2-methyl-3-acetylquinoline derivatives with pyrazole-4-carbaldehydes under ultrasound irradiation gave high yields of the corresponding chalcones. researchgate.net While not a direct synthesis of the target compound, these chalcones are valuable intermediates that could potentially be cyclized to form pyrazolylquinolines. An ultrasound-assisted, one-pot, three-component synthesis of pyrazoloquinoline derivatives has also been reported using an ionic liquid catalyst in ethanol at ambient conditions. researchgate.net

Targeted Synthesis of this compound through Precursor Functionalization

An alternative and more direct strategy for the synthesis of this compound involves the construction of the pyrazole ring onto a pre-existing quinoline scaffold. This approach is particularly useful when the desired quinoline precursor is readily available.

Synthesis from Quinoline Derivatives and Hydrazine (B178648) Analogues

A common method for constructing a pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In the context of synthesizing this compound, a quinoline precursor bearing a 1,3-dicarbonyl moiety or a masked equivalent at the 4-position is required.

A highly efficient route to 1H-pyrazolo[3,4-b]quinolines starts from 2-chloro-3-formylquinolines. arkat-usa.org The direct reaction of these chloro-aldehydes with hydrazine is often unsuccessful. arkat-usa.org However, a successful sequence involves the protection of the aldehyde group (e.g., as an ethylene (B1197577) acetal), followed by nucleophilic displacement of the chlorine atom with hydrazine. Subsequent deprotection of the aldehyde group leads to spontaneous cyclization to form the 1H-pyrazolo[3,4-b]quinoline ring system in excellent yields. arkat-usa.org This methodology can be adapted to synthesize the target compound if a suitable 4-substituted quinoline precursor is used. For example, the reaction of a chalcone (B49325) derived from 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) can lead to the formation of pyrazoline derivatives, which are precursors to pyrazoles. researchgate.netekb.eg

Table 3: Synthesis from Quinoline Precursors

| Quinoline Precursor | Reagent | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Hydrazine hydrate (after aldehyde protection) | 1H-Pyrazolo[3,4-b]quinoline | Displacement of chlorine and cyclization | arkat-usa.org |

| Chalcone from 2-chloro-3-formylquinoline | Hydrazine hydrate | Pyrazoline derivative | Cyclization to form pyrazoline ring | researchgate.netekb.eg |

Intermediate Derivatization Methods for Pyrazolyl-Substituted Quinolines

A significant strategy in the synthesis of complex molecules like pyrazolyl-substituted quinolines is the use of intermediate derivatization methods (IDMs). nih.gov This approach involves modifying a core intermediate structure to create a library of diverse compounds. nih.gov IDMs are an effective way to enhance the biological activity of agricultural compounds. nih.gov

One example of this is the synthesis of quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl group. nih.gov In this process, quinclorac, a known herbicide, serves as the key intermediate. nih.gov By applying IDMs, researchers have successfully synthesized a series of novel quinclorac–pyrazole derivatives. nih.gov This method allows for the introduction of various substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships. nih.gov

The synthesis of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety also showcases the utility of intermediate derivatization. researchgate.net In this multi-step synthesis, a β-ketoester intermediate is first formed through a Claisen condensation. researchgate.net This intermediate is then reacted with a substituted hydrazine via the Knorr reaction to yield ethyl 5-pyrazolecarboxylate compounds. researchgate.net Subsequent saponification of this ester intermediate provides a carboxylic acid that can be further derivatized. researchgate.net

Another approach involves the Vilsmeier-Haack reaction to create formyl pyrazole intermediates. ekb.eg For instance, 3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and subsequently used in one-pot reactions with malononitrile (B47326) and other reagents to produce more complex pyridine (B92270) dicarbonitrile derivatives. ekb.eg

The following table summarizes some of the intermediate derivatization methods used for synthesizing pyrazolyl-substituted quinolines:

| Intermediate Type | Derivatization Reaction | Resulting Compound Class | Reference |

| Quinclorac | Esterification with pyrazole alcohols | Quinclorac-pyrazole derivatives | nih.gov |

| Ethyl 5-pyrazolecarboxylate | Saponification and amide coupling | Pyrazole carboxamides with tetrahydroquinoline | researchgate.net |

| 3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehyde | One-pot cyclocondensation | 2-amino-4-(pyrazolyl)-6-(alkylthio)pyridine-3,5-dicarbonitriles | ekb.eg |

| 5-phenyl-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylic acid | Amide coupling with various amines | N-(substituted)-5-phenyl-1-(quinolin-2-yl)-1H-pyrazole-4-carboxamides | derpharmachemica.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a growing trend in the synthesis of quinoline and pyrazole derivatives, aiming to reduce environmental impact and improve efficiency. ijpsjournal.comresearchgate.net Traditional methods often rely on harsh reagents, high temperatures, and generate significant waste. rsc.orgrsc.org In contrast, green approaches focus on the use of environmentally benign catalysts, safer solvents like water and ethanol, and energy-efficient techniques such as microwave and ultrasound irradiation. ijpsjournal.comresearchgate.netnih.gov

Several green synthetic strategies have been successfully applied to the synthesis of quinoline and pyrazole-containing compounds:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce waste. rasayanjournal.co.inresearchgate.net One-pot three-component reactions have been used to synthesize pyrazolo[3,4-b]quinolinone compounds in excellent yields. researchgate.net This method simplifies the process and minimizes the time and resources required compared to traditional multi-step syntheses. researchgate.net

Green Solvents: The use of water and polyethylene (B3416737) glycol (PEG)-400 as reaction media has been explored for the synthesis of pyrazolo[3,4-b]quinoline derivatives. researchgate.nettandfonline.com Water is a non-toxic and renewable solvent, while PEG-400 is a recyclable and efficient medium for these reactions. researchgate.nettandfonline.com The use of ethanol as a green solvent has also been reported in catalyst-free syntheses of phenanthroline derivatives. researchgate.net

Eco-friendly Catalysts: Researchers have employed various green catalysts to promote the synthesis of quinoline analogs. These include p-toluenesulfonic acid (p-TSA), cerium nitrate, and even catalyst-free techniques. researchgate.net For instance, an electrochemically assisted Friedländer reaction has been developed as a sustainable method for quinoline synthesis, using electric current to drive the reaction under mild conditions. rsc.orgrsc.org This reagent-free approach offers high conversion rates and excellent atom economy. rsc.orgrsc.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. nih.govnih.gov These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govnih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved with high yields in significantly reduced time using microwave irradiation compared to conventional heating. nih.gov

The table below highlights some of the green chemistry approaches used in the synthesis of pyrazolyl-quinolines and related heterocycles:

| Green Chemistry Principle | Specific Method | Compound Class | Advantages | Reference |

| Multicomponent Reactions | One-pot three-component synthesis | Pyrazolo[3,4-b]quinolinones | High atom economy, reduced waste, simplified process | researchgate.net |

| Green Solvents | Use of water or PEG-400 | Pyrazolo[3,4-b]quinoline derivatives | Non-toxic, renewable, recyclable medium | researchgate.nettandfonline.com |

| Eco-friendly Catalysts | Electrochemically assisted Friedländer reaction | Quinolines | Reagent-free, mild conditions, high atom economy | rsc.orgrsc.org |

| Energy-Efficient Techniques | Microwave-assisted synthesis | Pyrano[2,3-c]pyrazole derivatives | Shorter reaction times, higher yields, cleaner reactions | nih.gov |

Chemical Reactivity and Derivatization of 4 1h Pyrazol 5 Yl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Moiety

The reactivity of the quinoline ring in 4-(1H-pyrazol-5-yl)quinoline is governed by the electronic characteristics of its fused benzene (B151609) and pyridine (B92270) components. researchgate.netnumberanalytics.com The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, which deactivates the entire heterocyclic system towards electrophilic attack compared to benzene. researchgate.net

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution reactions on the quinoline scaffold generally require vigorous conditions and occur preferentially on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. researchgate.netuop.edu.pkscribd.com The primary products are typically a mixture of 5- and 8-substituted isomers. uop.edu.pkuomustansiriyah.edu.iq For instance, the nitration of quinoline with fuming nitric and sulfuric acids yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkuomustansiriyah.edu.iq Similarly, sulfonation with fuming sulfuric acid produces quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The presence and nature of other substituents can further influence the regioselectivity of these reactions. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netuop.edu.pk The Chichibabin reaction, for example, involves the amination of quinoline at the 2-position using potassium amide (KNH₂). uomustansiriyah.edu.iq

A notable example demonstrating the reactivity of the C-4 position is the displacement of leaving groups by nucleophiles. Research on 4-oxyquinoline derivatives has shown that they can undergo nucleophilic aromatic substitution. In one study, a methoxy (B1213986) group at the 4-position of a complex quinoline derivative was displaced by thiol nucleophiles like glutathione (B108866) and N-acetyl cysteine both in vitro and in vivo. nih.gov This reaction proceeds via a classic SNAr mechanism, highlighting the electrophilic nature of the C-4 position and its susceptibility to attack by soft nucleophiles. nih.gov This reactivity is crucial for the derivatization of the this compound scaffold, allowing for the introduction of various functional groups at this position.

| Reaction Type | Reagents & Conditions | Typical Position(s) | Product(s) | Citation(s) |

| Nitration | HNO₃ / H₂SO₄ | 5- and 8- | 5-Nitroquinoline & 8-Nitroquinoline | uop.edu.pkuomustansiriyah.edu.iq |

| Sulfonation | Fuming H₂SO₄, 220°C | 5- and 8- | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid | uop.edu.pk |

| Amination | NaNH₂ / KNH₂ | 2- | 2-Aminoquinoline | uomustansiriyah.edu.iq |

| Nucleophilic Displacement | Glutathione (GSH) | 4- | 4-(Glutathionyl)quinoline | nih.gov |

Modifications and Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring within the this compound scaffold provides additional sites for derivatization, allowing for fine-tuning of the molecule's properties. Key modifications include reactions at the ring's nitrogen and carbon atoms.

N-Substitution: The pyrazole ring contains an acidic N-H proton, making it amenable to substitution reactions. N-alkylation or N-arylation is a common strategy to introduce various substituents. For example, derivatives have been synthesized by reacting the pyrazole nitrogen with alkyl halides or other electrophiles. nih.govfrontiersin.org

C-Substitution: The carbon atoms of the pyrazole ring can also be functionalized. A significant method for introducing a functional group is the Vilsmeier-Haack reaction. In a study involving 2-(1-(quinolin-2-yl)-1H-pyrazol-4-yl) derivatives, treatment of a quinoline hydrazone precursor with a Vilsmeier-Haack reagent (POCl₃/DMF) resulted in the formation of a 4-formyl pyrazole derivative. ekb.eg This reaction introduces a versatile aldehyde group onto the pyrazole ring, which can serve as a handle for further transformations. ekb.eg

Furthermore, functional groups on the pyrazole ring can be modified. For instance, a pyrazole-4-carboxylic acid derivative, formed by hydrolysis of the corresponding ester, can be coupled with various amines using a peptide coupling reagent like propyl phosphonic anhydride (B1165640) (T3P) to yield a library of N-substituted carboxamides. derpharmachemica.com

| Reaction Type | Starting Material | Reagents & Conditions | Position of Modification | Product Type | Citation(s) |

| Formylation | Quinoline hydrazone | POCl₃ / DMF (Vilsmeier-Haack) | Pyrazole C-4 | 4-Formyl pyrazole derivative | ekb.eg |

| Amide Coupling | Pyrazole-4-carboxylic acid | Aromatic/aliphatic amines, T3P, THF | Pyrazole C-4 | N-Substituted pyrazole-4-carboxamide | derpharmachemica.com |

| Esterification | Quinclorac (B55369) (a quinoline carboxylic acid) | 3-Methyl-1H-pyrazol-5-ol, Ca(OH)₂, 1,4-dioxane | Pyrazole O-5 | Pyrazolyl-ester derivative | frontiersin.orgnih.gov |

| Hydrolysis | Ethyl pyrazole-4-carboxylate | LiOH, THF/H₂O | Pyrazole C-4 | Pyrazole-4-carboxylic acid | derpharmachemica.com |

Formation of Hybrid Compounds Incorporating the this compound Scaffold

The this compound core is a valuable building block for synthesizing more elaborate molecular hybrids, where the scaffold is linked to other heterocyclic or functional moieties. These hybrid molecules often exhibit novel properties arising from the combination of the individual components. ijacskros.com

One common strategy involves using functional groups on the scaffold as anchors for building new rings. For example, the 4-formyl pyrazole derivatives mentioned previously can undergo a one-pot reaction with malononitrile (B47326) and a thiol (like thiophenol or ethyl mercaptan) in the presence of a base to construct a highly substituted 2-amino-6-thioxopyridine-3,5-dicarbonitrile ring. ekb.eg This demonstrates the use of the pyrazole as a platform for annulating new heterocyclic systems.

Another approach is the formation of pyrazoline rings. Quinoline-chalcone hybrids, prepared by the condensation of a substituted acetophenone (B1666503) (bearing the quinoline moiety) with various benzaldehydes, can be cyclized with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction results in the formation of a quinoline-pyrazoline hybrid, effectively linking the quinoline to a new five-membered heterocyclic ring through a phenyl spacer. researchgate.netnih.gov

Linkages can also be formed through functional groups on the quinoline ring. In the development of potential herbicides, the carboxylic acid group of 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) was esterified with various substituted 3-methyl-1H-pyrazol-5-ols to create a library of ester-linked hybrids. frontiersin.orgfrontiersin.org Similarly, amide bonds can be formed, as seen in the synthesis of N-(substituted)-5-phenyl-1-(quinolin-2-yl)-1H-pyrazole-4-carboxamides, linking various amines to the pyrazole C-4 position. derpharmachemica.com

| Hybrid Synthesis Strategy | Precursor Scaffold | Key Reagents | Resulting Hybrid Structure | Citation(s) |

| Pyridine Annulation | Quinolinyl-4-formyl-pyrazole | Malononitrile, Thiophenol, Piperidine | Quinolinyl-pyrazolyl-pyridinedicarbonitrile | ekb.eg |

| Pyrazoline Formation | Quinoline-chalcone | Hydrazine hydrate, Ethanol (B145695) | Quinoline-phenyl-pyrazoline | ijacskros.comresearchgate.net |

| Ester Linkage | 3,7-Dichloroquinoline-8-carboxylic acid | Substituted Pyrazol-5-ol | Quinoline-ester-pyrazole | frontiersin.orgfrontiersin.org |

| Amide Linkage | 1-(Quinolin-2-yl)-1H-pyrazole-4-carboxylic acid | Various amines, T3P | Quinoline-pyrazole-carboxamide | derpharmachemica.com |

Mechanistic Investigations of Derivatization Reactions for this compound Analogues

Understanding the reaction mechanisms underlying the derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on the title compound are limited, the pathways can be inferred from established principles of heterocyclic chemistry and studies on analogous systems.

The mechanism for electrophilic substitution on the quinoline ring proceeds through the formation of a resonance-stabilized cationic intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. rsc.org For nucleophilic aromatic substitution (SNAr) at the C-4 position, the reaction involves the initial attack of a nucleophile to form a negatively charged Meisenheimer-like intermediate. nih.gov The stability of this intermediate is key to the reaction's success. The subsequent departure of the leaving group re-establishes the aromatic system. The reaction of a 4-methoxyquinoline (B1582177) derivative with glutathione to form a thioether adduct is a clear example of this SNAr pathway. nih.gov

The Vilsmeier-Haack formylation of the pyrazole ring begins with the formation of the Vilsmeier reagent, a chloroiminium cation, from DMF and POCl₃. ekb.eg This potent electrophile is then attacked by the electron-rich pyrazole ring, a classic electrophilic substitution, to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the final aldehyde product. ekb.eg

The formation of pyrazoline rings from α,β-unsaturated ketones (chalcones) and hydrazine is a well-established cyclocondensation reaction. The mechanism involves an initial Michael addition of a hydrazine nitrogen to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The resulting intermediate then dehydrates to yield the final 4,5-dihydro-1H-pyrazole (pyrazoline) ring. researchgate.netnih.gov

Investigations into the synthesis of related fused systems, such as 1H-pyrazolo[3,4-b]quinolines, often invoke mechanisms like the Friedländer condensation. mdpi.com This involves the acid- or base-catalyzed condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a pyrazolone (B3327878), followed by a cyclodehydration step. mdpi.comiust.ac.ir These established mechanisms provide a solid framework for understanding the reactivity and derivatization of the this compound scaffold.

Spectroscopic and Advanced Structural Characterization of 4 1h Pyrazol 5 Yl Quinoline

Infrared (IR) Spectroscopy:

Characteristic absorption band frequencies (in cm⁻¹) corresponding to key functional groups, such as the N-H stretch of the pyrazole ring, C-H stretching for the aromatic rings, and C=C/C=N bond vibrations within the heterocyclic systems.

X-ray Crystallography:

Single-crystal X-ray diffraction data, which would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and details of the intermolecular interactions (e.g., hydrogen bonding, π-π stacking). durham.ac.ukfrontiersin.orgwhiterose.ac.ukresearchgate.net

Without access to primary research articles or database entries that have explicitly synthesized and characterized 4-(1H-pyrazol-5-yl)quinoline, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The generation of hypothetical or extrapolated data would violate the principles of scientific accuracy.

Computational Chemistry Applications in 4 1h Pyrazol 5 Yl Quinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 4-(1H-pyrazol-5-yl)quinoline. DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. ajol.infoinformaticsjournals.co.in

For instance, studies on related quinoline (B57606) derivatives, often using the B3LYP functional with a basis set like 6-311G(d,p), provide optimized geometric parameters that show good agreement with experimental data obtained from X-ray crystallography. nih.govbohrium.com This correlation validates the computational model and allows for the reliable prediction of the structure of compounds that have not been crystallographically characterized. The slight deviations often observed between theoretical (gas phase) and experimental (solid state) values are typically attributed to intermolecular interactions in the crystal lattice. researchgate.net

| Parameter | Bond | Calculated Bond Length (Å) |

| C-H | C2-H13 | 1.082 |

| C-C | C1-C2 | 1.374 |

| C-N | C1-N1 | 1.391 |

| C=O | C3-O1 | 1.226 |

Data sourced from a DFT study using the B3LYP/6-311G basis set. informaticsjournals.co.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. scirp.orgajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. scirp.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov DFT calculations are routinely used to determine the energies of these frontier orbitals and visualize their electron density distributions. scirp.orgscience.gov

Another powerful tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. ajchem-a.comuni-muenchen.de Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. ajchem-a.com Green areas denote neutral potential. For pyrazolyl-quinoline systems, the MEP map can pinpoint reactive sites, such as the nitrogen atoms, which are typically regions of negative potential. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for a Pyrazole (B372694) Derivative. Note: This data is for a representative pyrazole derivative, as specific data for this compound was not available. The values illustrate typical outputs from FMO analysis.

| Parameter | Value (eV) |

| EHOMO | -6.013 |

| ELUMO | -1.979 |

| Energy Gap (ΔE) | 4.034 |

| Ionization Potential (IP) | 6.013 |

| Electron Affinity (EA) | 1.979 |

Data sourced from a DFT study on a pyrazole derivative. researchgate.net

Molecular Modeling and Simulation for Biological Interactions

Computational modeling is instrumental in drug discovery, allowing for the simulation of interactions between a small molecule (ligand) and a biological target, typically a protein.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.govresearchgate.net Software like AutoDock and Glide are commonly used for these studies. nih.govamazonaws.com The process involves preparing the 3D structures of both the ligand and the protein receptor (often obtained from the Protein Data Bank, PDB) and then using a scoring function to evaluate the different binding poses. amazonaws.com

For quinoline-pyrazole hybrids, docking studies have been performed against various therapeutic targets, including enzymes involved in cancer, bacterial infections, and viral diseases like HIV. nih.govresearchgate.netamazonaws.com These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's binding pocket. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. For instance, a study on pyrazolo[3,4-b]quinolin-5(4H)-ones reported a good binding energy of -8.4 kcal/mol against human checkpoint kinase 1. researchgate.net

Table 3: Representative Molecular Docking Results for Quinoline-Pyrazole Derivatives. Note: This table presents docking scores for various quinoline derivatives against different protein targets to illustrate the application of this method.

| Compound Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |

| Pyrimidine-Quinoline Derivative | HIV Reverse Transcriptase (4I2P) | -10.675 | nih.gov |

| Pyrazolo-Quinolinone Derivative | Human Checkpoint Kinase 1 | -8.4 | researchgate.net |

| Quinoline-based Quinazolinone | Topoisomerase IIβ (4G0U) | -9.6 | nih.gov |

| Thiazole-Quinoline Derivative | DNA Gyrase (E. coli) | -8.90 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. allsubjectjournal.comijpsonline.com The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its activity. tandfonline.com

A QSAR study involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a set of compounds with known activities. allsubjectjournal.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a predictive model. ijpsonline.com The robustness and predictive power of the QSAR model are evaluated using various validation metrics, such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. allsubjectjournal.com Successful QSAR models can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. researchgate.netmdpi.com

Table 4: Key Parameters from a QSAR Study on Quinoline Derivatives. Note: This data is from a QSAR study on 3,7-disubstituted quinoline derivatives against Mycobacterium tuberculosis to exemplify the statistical outputs of such models.

| Statistical Parameter | Value |

| Squared Correlation Coefficient (R²) | 0.8228 |

| Cross-Validation Coefficient (Q²) | 0.9071 |

| Standard Deviation (s) | 0.16457 |

| Predicted R² (Test Set) | 0.9896 |

Data sourced from a QSAR study using the Partial Least Squares (PLS) method. allsubjectjournal.com

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions serve as a valuable tool for structural elucidation and for validating experimental findings. DFT calculations, often using the same B3LYP functional and basis sets as in geometry optimization, are employed to compute vibrational frequencies (IR) and chemical shifts (NMR). nih.govbohrium.com

The calculated vibrational frequencies often show a systematic deviation from experimental values, primarily because the calculations are based on a harmonic approximation in the gas phase. Therefore, the computed frequencies are typically scaled by a known factor to improve the correlation with experimental spectra. bohrium.com Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and show a good linear correlation with experimental data recorded in solution. tandfonline.comacs.org Comparing the computed and experimental spectra helps in the definitive assignment of signals to specific atoms or vibrational modes within the molecule. tandfonline.comresearchgate.net

Table 5: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Pyrrole-Hydrazone Derivative. Note: This table provides a representative comparison for a related heterocyclic system to illustrate the correlation between theoretical and experimental spectroscopic data.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| Vinyl (=C-H) | 8.156 | 8.12 |

| Vinyl (=C-H) | 7.922 | 7.89 |

| Pyrrole ring | 7.440 | 7.41 |

| -CH₂ (Methylene) | 2.904 | 2.88 |

Data sourced from a study using the B3LYP/6-311++G(d,p) method in DMSO solvent. tandfonline.com

Biological and Medicinal Chemistry Research on 4 1h Pyrazol 5 Yl Quinoline Analogues

Broad Spectrum Biological Activities in Quinoline-Pyrazole Hybrid Structures

The molecular hybridization of quinoline (B57606) and pyrazole (B372694) moieties has resulted in compounds with a wide array of pharmacological activities. researchgate.netresearchgate.net These hybrid structures are recognized as biologically active substances with potential applications in treating various diseases. researchgate.net Research has demonstrated that quinoline-pyrazole analogues exhibit significant antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comresearchgate.net The versatility of the quinoline scaffold, combined with the diverse biological profile of pyrazole, makes this combination a promising area for drug discovery. researchgate.netmdpi.com

The integration of these two bioactive frameworks can lead to new chemical entities with enhanced biological activity and improved drug-like properties. researchgate.net For instance, various derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents, with many showing effective in vitro activity against various bacterial strains and cancer cell lines. nih.govasianpubs.org

Elucidation of Specific Biological Targets and Mechanisms of Action

The therapeutic effects of 4-(1H-pyrazol-5-yl)quinoline analogues are rooted in their interactions with specific biological targets, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase)

Kinase Inhibition: Several quinoline-pyrazole hybrids have been identified as potent kinase inhibitors. For example, certain analogues have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govasianpubs.org Molecular docking studies have revealed that these compounds can bind to the active pocket of EGFR through hydrogen bonds and other interactions. nih.govasianpubs.org One study reported a pyrazole-quinoline-pyridine hybrid with an IC₅₀ value of 0.51 µM against EGFR. nih.gov Another study identified a different derivative as the most potent inhibitor of EGFR within its series. asianpubs.org Furthermore, some quinoline-based compounds have been investigated as inhibitors of other kinases such as Pim-1 kinase, which is implicated in prostate cancer. ekb.eg The compound 4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline has been identified as a Transforming Growth Factor-beta Type I Receptor (TβRI) kinase inhibitor. cymitquimica.comdrugbank.com

DNA Gyrase Inhibition: DNA gyrase, an essential bacterial enzyme, is another key target for quinoline-pyrazole analogues. mdpi.com Inhibition of this enzyme disrupts bacterial DNA replication, leading to cell death. mdpi.com Certain quinazolinone derivatives incorporating a pyrazole moiety have demonstrated potent inhibitory activity against E. coli DNA gyrase, with some compounds showing IC₅₀ values more potent than the standard drug novobiocin. mdpi.com For instance, a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative exhibited an IC₅₀ of 3.19 µM against E. coli DNA gyrase. mdpi.com This highlights the potential of these hybrids as a basis for developing new antibacterial agents that target DNA gyrase. mdpi.comnih.gov

Receptor Modulation Research (e.g., Adrenoceptors, Angiotensin II Receptors)

Angiotensin II Receptors: Analogues of this compound have been explored as potential angiotensin II receptor antagonists. nih.govmdpi.com These receptors play a crucial role in regulating blood pressure, making them a key target for antihypertensive drugs. mdpi.com Research into pyrazole-5-carboxylates has led to the discovery of potent and orally active angiotensin II antagonists. nih.gov While specific studies on this compound itself as an angiotensin II receptor antagonist are limited in the provided results, the broader class of pyrazole-containing compounds has shown significant promise in this area. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For this compound analogues, SAR studies have provided valuable insights into how different substituents on both the quinoline and pyrazole rings influence their activity.

For instance, in the development of pyrazole-quinoline-pyridine hybrids as antimicrobial and anticancer agents, the nature and position of substituents on the various rings were found to significantly impact their potency. nih.gov Similarly, in another study on pyrazole-quinoline hybrids, the substitution pattern was correlated with their inhibitory activities against EGFR and FabH, as well as their antibacterial and anticancer activities. asianpubs.org The spatial arrangement and electronic properties of the molecules, as studied by DFT theory, were also found to be important for their biological effects. asianpubs.org

In the context of kinase inhibitors, SAR studies on 1H-imidazo[4,5-c]quinoline-based compounds revealed that substitutions at the R3 position with pyridine (B92270) or methyl-imidazole moieties led to potent molecules. acs.org For example, a 4-pyridine substituent resulted in a potent compound with an EC₅₀ of 136 nM. acs.org

Preclinical Investigations of Therapeutic Potential

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound analogues have been extensively investigated, demonstrating their potential as antibacterial, antifungal, and antiviral agents.

Antibacterial Activity: Numerous studies have reported the synthesis of pyrazole-quinoline hybrids with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govasianpubs.orgekb.eg Some compounds have shown potency comparable to or even exceeding that of standard antibiotics like ciprofloxacin. ekb.eg For example, certain pyrazole-derived quinolines exhibited potent activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like FabH and DNA gyrase. nih.govasianpubs.orgmdpi.com

Antifungal Activity: In addition to their antibacterial effects, many quinoline-pyrazole hybrids have demonstrated promising antifungal activity. mdpi.comekb.eg Several derivatives have been shown to be effective against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus flavus. mdpi.comekb.eg In some cases, the antifungal activity of the synthesized compounds was comparable to the standard drug ketoconazole. ekb.eg

The following table summarizes the antimicrobial activity of selected pyrazole-quinoline derivatives from a research study.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|---|---|

| Compound A | S. aureus | 28 | C. albicans | 25 |

| Compound B | E. coli | 26 | A. niger | 23 |

| Ciprofloxacin (Std.) | S. aureus | 30 | - | - |

| Ketoconazole (Std.) | - | - | C. albicans | 27 |

Note: The data in this table is representative and compiled from findings in the referenced literature. "Compound A" and "Compound B" are placeholders for specific derivatives mentioned in the source studies.

Antiviral Activity: While less extensively documented in the provided search results, the broad biological profile of quinoline-pyrazole hybrids suggests potential for antiviral applications as well. mdpi.com Further research is needed to fully explore the antiviral efficacy of this class of compounds.

Antimalarial Research

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. plos.org However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new therapeutic agents. plos.org Hybrid molecules incorporating the this compound scaffold have shown potential in overcoming resistance.

Research into pyrazole-quinoline derivatives has demonstrated promising in vitro activity against P. falciparum. One study reported a compound exhibiting an IC50 value of 0.036 µg/mL, which is comparable to the control drug chloroquine (IC50 = 0.020 µg/mL). nih.gov Another series of pyrazolyl chalcones containing a quinoline scaffold also showed significant antimalarial potential against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov In particular, compound 5u , (Z)-3-(1-(4-methylquinolin-2-yl)-3-p-tolyl-1H-pyrazol-4-yl)-1-p-tolylprop-2-en-1-one, was identified as the most potent in the series, demonstrating a significant parasitemia suppression of 78.01% at a 200 mg/kg dose in P. berghei-infected mice. nih.gov

Furthermore, hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their antimalarial properties. These compounds have shown potent activity in the nanomolar range against both sensitive and resistant strains of P. falciparum. mdpi.com The mechanism of action for some of these quinoline-based hybrids is believed to involve the inhibition of hemozoin formation, a crucial process for parasite survival. plos.org

Table 1: Antimalarial Activity of Selected this compound Analogues

| Compound | Target Organism | Activity | Reference |

| Phenyl-pyrazole substituted quinoline | P. falciparum | IC50 = 0.036 µg/mL | nih.gov |

| (Z)-3-(1-(4-methylquinolin-2-yl)-3-p-tolyl-1H-pyrazol-4-yl)-1-p-tolylprop-2-en-1-one (5u ) | P. berghei (in vivo) | 78.01% parasitemia suppression | nih.gov |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid | P. falciparum (sensitive & resistant strains) | Nanomolar range potency | mdpi.com |

Anticancer Research

The this compound scaffold has been investigated for its potential as an anticancer agent, with derivatives showing cytotoxicity against various cancer cell lines. arabjchem.org The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org

In one study, phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones were synthesized and evaluated for their cytotoxic potential against HeLa (cervical cancer) and DU145 (prostate cancer) cells. researchgate.netbohrium.com Among the synthesized derivatives, compound 4d exhibited good cytotoxicity with IC50 values of 8.9 µM and 8.5 µM against HeLa and DU145 cells, respectively. researchgate.netbohrium.com Molecular docking studies suggested that this compound binds effectively to human checkpoint kinase 1. researchgate.netbohrium.com

Another area of research has focused on the synthesis of (2-(substituted-phenyl) quinoline-4-yl) (3-(substituted phenyl)-5-phenyl-1H-pyrazol-1-yl) methanone (B1245722) derivatives. These compounds were screened for their anticancer activity against the MCF-7 human breast cancer cell line. journaljpri.com The results from these studies suggest that the this compound framework is a promising starting point for the development of novel anticancer drugs. nih.gov

Table 2: Anticancer Activity of Selected this compound Analogues

| Compound | Cell Line(s) | Activity (IC50) | Reference |

| Compound 4d | HeLa, DU145 | 8.9 µM, 8.5 µM | researchgate.netbohrium.com |

| (2-(substituted-phenyl) quinoline-4-yl) (3-(substituted phenyl)-5-phenyl-1H-pyrazol-1-yl) methanone derivatives | MCF-7 | Screening performed | journaljpri.com |

Anti-inflammatory Research

The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). researchgate.net This has spurred research into this compound analogues as potential anti-inflammatory agents.

Studies have shown that certain quinoline-integrated pyrazole scaffolds exhibit significant anti-inflammatory properties with good binding affinity for the COX-2 enzyme. researchgate.net For instance, a series of pyrazolo[3,4-b]quinoline derivatives were synthesized and showed good inhibitory activity against both COX-1 and COX-2 enzymes, with some derivatives exhibiting better activity than celecoxib. researchgate.net

Furthermore, new series of pyrazole substituted 6-nitrobenzimidazoles, which can be considered related structures, have been synthesized from pyrazoline precursors and evaluated for their anti-inflammatory activity. Several of these compounds demonstrated good anti-inflammatory effects. researchgate.net These findings highlight the potential of the pyrazole-quinoline framework in the design of new anti-inflammatory drugs. researchgate.nettandfonline.com

Table 3: Anti-inflammatory Activity of Selected Pyrazoloquinoline Analogues

| Compound Series | Target | Activity | Reference |

| Pyrazolo[3,4-b]quinoline derivatives | COX-1 and COX-2 | Some derivatives more active than celecoxib | researchgate.net |

| Quinoline-integrated pyrazole scaffolds | COX-2 | Good binding affinity and inhibition | researchgate.net |

| Pyrazole substituted 6-nitrobenzimidazoles | In vivo models | Good anti-inflammatory activity | researchgate.net |

Antidepressant and Analgesic Research

The pharmacological activities of pyrazole and quinoline derivatives extend to the central nervous system, with some analogues showing potential as antidepressant and analgesic agents. researchgate.nethumanjournals.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been reported to possess antidepressant-like activities. nih.gov

Research on 1,3,5-triphenyl-2-pyrazoline derivatives has shown that some of these compounds can significantly reduce immobility time in the Porsolt behavioral despair test in mice, a common screening model for antidepressants. researchgate.net Specifically, compounds with electron-releasing groups on the aromatic rings at positions 3 and 5 of the pyrazoline ring demonstrated enhanced antidepressant activity. nih.gov While direct studies on the antidepressant effects of this compound are less common, the known activities of its constituent rings suggest this is a viable area for future investigation.

Similarly, pyrazole derivatives have been recognized for their analgesic properties. humanjournals.com The structural similarities of some pyrazole compounds to known analgesics have prompted their evaluation for pain relief.

Other Relevant Biological Activities (e.g., Herbicidal)

Beyond medicinal applications, the this compound scaffold has also been explored for its potential in agriculture, particularly as herbicides. Pyrazole-containing compounds have a history of use as agrochemicals due to their diverse biological activities and structural versatility. nih.gov

To enhance the potency of the herbicide quinclorac (B55369), derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety were synthesized. nih.govresearchgate.net Herbicidal activity assays revealed that compounds 8l (1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) and 10a (1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) exhibited excellent inhibitory effects on barnyard grass, with EC50 values of 10.53 g/ha and 10.37 g/ha, respectively. nih.govresearchgate.net Field assays confirmed the effectiveness of compound 10a , demonstrating its potential as a selective herbicide. nih.govresearchgate.net

Additionally, pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have been synthesized and shown to possess significant fungicidal activities against various plant pathogens. researchgate.net

Table 4: Herbicidal Activity of Selected Quinclorac Derivatives

| Compound | Target Weed | Activity (EC50) | Reference |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l ) | Barnyard grass | 10.53 g/ha | nih.govresearchgate.net |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a ) | Barnyard grass | 10.37 g/ha | nih.govresearchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.